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Compound of Interest

Compound Name: 3-(Pyridin-3-yl)prop-2-enamide

Cat. No.: B074821

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of
numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its unique electronic
properties, ability to participate in hydrogen bonding, and structural resemblance to benzene
make it a privileged pharmacophore in drug design.[2][4] This technical guide provides a
comprehensive review of recent literature on pyridine-based bioactive compounds, focusing on
their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. It is designed to serve
as a resource for researchers and professionals involved in drug discovery and development,
offering detailed experimental methodologies, quantitative bioactivity data, and visualizations of
key biological pathways.

Core Bioactivities of Pyridine Derivatives

Pyridine and its derivatives exhibit a remarkable breadth of biological activities.[5][6][7] This
versatility has led to the development of a wide array of therapeutic agents. The nitrogen atom
in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which
influences the compound's solubility and interaction with biological targets.[4] Furthermore, the
pyridine ring can be readily functionalized at various positions, allowing for the fine-tuning of its
pharmacological profile.[3]

Experimental Workflow for Bioactive Pyridine
Discovery
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The discovery and development of novel pyridine-based bioactive compounds typically follow a
structured workflow, beginning with chemical synthesis and progressing through a series of
biological evaluations. This process is designed to identify promising lead compounds with
desired therapeutic effects and favorable pharmacological properties.
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Caption: General workflow for the discovery of bioactive pyridine compounds.
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Anticancer Activity

Pyridine derivatives have emerged as a significant class of anticancer agents, with several
compounds approved for clinical use.[5] Their mechanisms of action are diverse and often
involve the inhibition of key signaling pathways that are crucial for cancer cell proliferation,
survival, and angiogenesis.[9]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyridine derivatives
against various human cancer cell lines. The data is presented as IC50 values, which represent
the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ID Cancer Cell Line IC50 (uM) Reference
Compound 28 MCF7 (Breast) 3.42 [10]
Compound 28 A549 (Lung) 5.97 [10]
Compound 27 'shikawa 8.26 [10]
(Endometrial)
Compound 35 HepG2 (Liver) 4.25 [10]
Compound 36 HepG2 (Liver) 12.83 [10]
Compound 37 MCF-7 (Breast) 6.51 [10]
Pyridine-urea 8e MCF-7 (Breast) 0.22 (48h), 0.11 (72h) [11]
Pyridine-urea 8n MCF-7 (Breast) 1.88 (48h), 0.80 (72h) [11]
Sorafenib HepG-2 [12]
Compound 11 A549, HepG-2, Caco ¢ e 3858 [12]

2, MDA

Key Signaling Pathways in Anticancer Activity

p53 and JNK Signaling Pathway:
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Certain anticancer pyridine compounds exert their effects by inducing cell cycle arrest at the
G2/M phase and promoting apoptosis through the upregulation of the p53 tumor suppressor
and the c-Jun N-terminal kinase (JNK) signaling pathways.[13] The activation of p53 can lead
to the transcription of genes that halt the cell cycle, allowing for DNA repair or, if the damage is
too severe, initiating apoptosis. The JNK pathway, a component of the mitogen-activated
protein kinase (MAPK) signaling cascade, is also involved in apoptosis and cell cycle
regulation.[9][14][15][16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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